REACTION_CXSMILES
|
Cl.C(OC([N:9]1[CH2:14][CH2:13][CH:12]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:11]([F:21])[CH2:10]1)=O)(C)(C)C>CCOCC.C(Cl)Cl>[F:21][CH:11]1[CH:12]([N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[CH2:13][CH2:14][NH:9][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)N1CCOCC1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at room temperature 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
EtOH (15 mL) was added
|
Type
|
FILTRATION
|
Details
|
precipitate was filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |